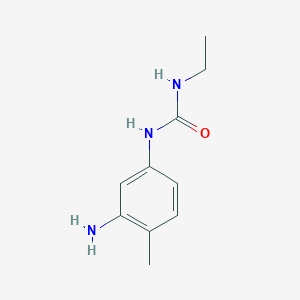
2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine
Vue d'ensemble
Description
2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine, also known as PMPA, is a chemical compound that belongs to the pyrimidine class of compounds. PMPA has been studied extensively for its potential use in the treatment of various diseases, including HIV, hepatitis B, and cancer.
Mécanisme D'action
2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine works by inhibiting the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV and hepatitis B virus. 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine is a nucleotide analogue that is incorporated into the viral DNA, leading to chain termination and inhibition of viral replication.
Biochemical and Physiological Effects:
2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. In vitro studies have demonstrated that 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine has a long half-life, which may make it a promising candidate for once-daily dosing in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine is its potent antiviral activity against HIV and hepatitis B. However, one limitation of 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine is that it may have limited efficacy against drug-resistant strains of these viruses.
Orientations Futures
There are several potential future directions for the development of 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine. One area of research is the development of new analogues of 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine that may have improved efficacy against drug-resistant strains of HIV and hepatitis B. Another area of research is the development of novel drug delivery systems for 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine, which may improve its pharmacokinetic properties and allow for more convenient dosing regimens. Additionally, 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine may have potential applications in the treatment of other viral infections, such as Zika virus and Ebola virus.
Applications De Recherche Scientifique
2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine has been studied extensively for its potential use in the treatment of HIV and hepatitis B. In vitro studies have shown that 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine is a potent inhibitor of HIV reverse transcriptase, an enzyme that is essential for the replication of the virus. 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine has also been shown to inhibit the replication of hepatitis B virus in vitro.
Propriétés
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)pyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-5-11-9(12-6-8)7-13-3-1-2-4-13/h5-6H,1-4,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFIAHSXNIHNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



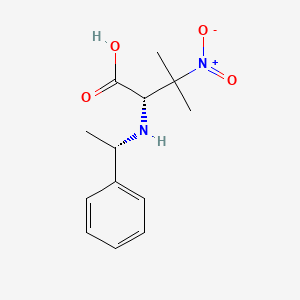

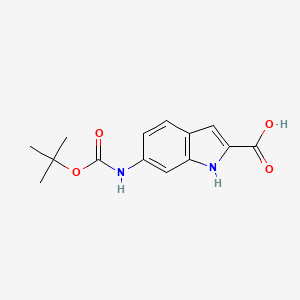
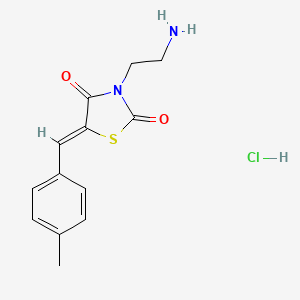
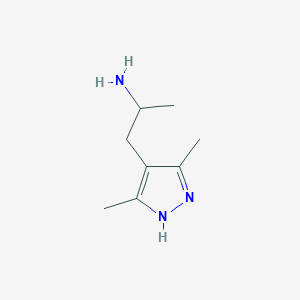
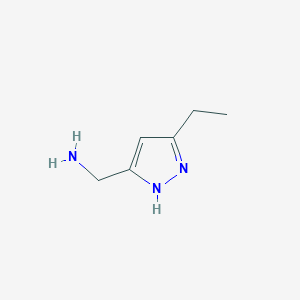
![3-[5-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B3211825.png)

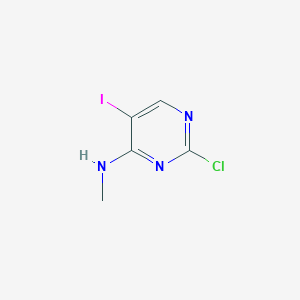
![3-Iodo-6-methyl-8-(methylthio)imidazo[1,2-a]pyrazine](/img/structure/B3211847.png)



